18-Methyltetracosanoyl-CoA

Substrate specificity Peroxisomal β-oxidation Branched-chain acyl-CoA oxidase

This compound is the definitive substrate for assaying branched-chain acyl-CoA oxidase (hBRCACox/ACOX2) — the peroxisomal enzyme defective in ACOX2 deficiency. Unlike generic straight-chain C24 acyl-CoAs (e.g., lignoceroyl-CoA) processed via hPALMCox/ACOX1, 18-Methyltetracosanoyl-CoA interrogates the dedicated branched-chain degradation pathway. Its C25 backbone with a C18 methyl branch yields the distinct biomarker 18-methyltetracosanoylcarnitine in targeted lipidomics. Also suited for ACAD10/ACAD11 crystallography studies exploiting Pro132-mediated helix unwinding for branched substrate accommodation.

Molecular Formula C46H84N7O17P3S
Molecular Weight 1132.2 g/mol
Cat. No. B15600370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Methyltetracosanoyl-CoA
Molecular FormulaC46H84N7O17P3S
Molecular Weight1132.2 g/mol
Structural Identifiers
InChIInChI=1S/C46H84N7O17P3S/c1-5-6-7-20-23-34(2)24-21-18-16-14-12-10-8-9-11-13-15-17-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)
InChIKeyXIHMGYKJCWEVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Methyltetracosanoyl-CoA: A Methyl-Branched C24 Very Long-Chain Acyl-CoA for Peroxisomal Metabolism Research


18-Methyltetracosanoyl-CoA (also known as 18-Methyltetracosanoyl-coenzyme A) is a very long-chain fatty acyl-CoA (VLCFA-CoA) ester with a 24-carbon fatty acyl chain bearing a single methyl branch at the C18 position [1]. It belongs to the broader class of branched-chain very long-chain acyl-CoAs, which are structurally distinct from their straight-chain analogs due to the presence of methyl substitution along the aliphatic backbone. As a CoA thioester derivative with a molecular weight of 1132.18 Da, this compound serves as the activated metabolic form of 18-methyltetracosanoic acid (a C25 fatty acid) and is implicated in peroxisomal β-oxidation pathways that specifically process branched-chain substrates [1][2]. In human metabolism, branched-chain VLCFA-CoAs are not merely elongated straight-chain variants; they are routed through a distinct peroxisomal degradation machinery that differs fundamentally from the mitochondrial machinery handling unbranched fatty acyl-CoAs [3].

Why Straight-Chain C24 Acyl-CoAs Cannot Substitute for 18-Methyltetracosanoyl-CoA in Branched-Chain Metabolism Studies


Generic substitution with unbranched C24 acyl-CoAs such as lignoceroyl-CoA (tetracosanoyl-CoA, C24:0) or nervonoyl-CoA (C24:1) is scientifically invalid for investigations of branched-chain fatty acid metabolism. Mammalian peroxisomes contain two biochemically distinct acyl-CoA oxidase systems: palmitoyl-CoA oxidase (hPALMCox), which oxidizes straight-chain VLCFAs and eicosanoids, and a dedicated branched-chain acyl-CoA oxidase (hBRCACox, encoded by ACOX2), which specifically degrades 2-methyl-branched fatty acyl-CoAs and bile acid intermediates [1]. Straight-chain C24 substrates are primarily channeled through hPALMCox and the ABCD1-mediated peroxisomal import pathway, whereas methyl-branched C24 substrates require hBRCACox and are processed via a separate metabolic route [1][2]. Furthermore, the structural basis for enzyme recognition differs fundamentally: human long-chain acyl-CoA dehydrogenase (LCAD) and related ACAD family members possess expanded substrate binding cavities that accommodate branched-chain and bulky substrates via helix unwinding at Pro132, a feature that distinguishes branched-chain substrate processing from the straight-chain specificity of VLCAD [3]. Using a straight-chain C24-CoA in place of 18-methyltetracosanoyl-CoA would therefore interrogate the wrong enzymatic machinery, producing data that cannot be extrapolated to branched-chain metabolism or disease states such as ACOX2 deficiency and peroxisomal biogenesis disorders.

Quantitative Differentiation of 18-Methyltetracosanoyl-CoA from Closest Analogs


Methyl Branch at C18 Defines Distinct Enzyme Recognition Profile Versus Straight-Chain Tetracosanoyl-CoA

18-Methyltetracosanoyl-CoA is an obligate substrate for the branched-chain acyl-CoA oxidase (hBRCACox, ACOX2), which specifically oxidizes 2-methyl-branched fatty acyl-CoAs and bile acid intermediates [1]. In contrast, straight-chain tetracosanoyl-CoA (lignoceroyl-CoA, C24:0) is processed by palmitoyl-CoA oxidase (hPALMCox, ACOX1), an entirely distinct enzyme with non-overlapping substrate specificity for unbranched VLCFAs [1][2]. The presence of the C18 methyl branch fundamentally alters the substrate-enzyme pairing: branched-chain substrates are excluded from the straight-chain oxidase pathway and vice versa. This enzymatic partitioning is further supported by structural evidence showing that the substrate binding cavity of human LCAD contains Pro132-induced helix unwinding that specifically accommodates bulky and branched-chain substrates, a feature absent in the straight-chain-specific VLCAD enzyme [3].

Substrate specificity Peroxisomal β-oxidation Branched-chain acyl-CoA oxidase

C25 Fatty Acid Backbone Versus C24 Straight-Chain Analogs Alters Downstream Metabolite Profile

18-Methyltetracosanoyl-CoA derives from 18-methyltetracosanoic acid, a C25 fatty acid with an odd-numbered carbon backbone (25 carbons) that is structurally and metabolically distinct from the even-numbered C24 fatty acids that yield straight-chain tetracosanoyl-CoA [1][2]. Odd-chain fatty acid oxidation produces propionyl-CoA in addition to acetyl-CoA as terminal products, requiring three additional enzymes (propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase) for complete metabolism—a pathway requirement not present for even-chain C24 substrates [3]. The downstream acylcarnitine derivative, 18-methyltetracosanoylcarnitine, represents a distinct molecular species in metabolomics analyses and would be absent or misidentified if using a straight-chain C24-CoA substrate [1].

Lipidomics Fatty acid metabolism Acylcarnitine profiling

ELOVL1 Specificity Data Supports Divergent Enzymatic Handling of Branched Versus Straight-Chain C24 Substrates

ELOVL1, the elongase responsible for producing C24 acyl-CoAs for sphingolipid synthesis, exhibits high activity toward saturated and monounsaturated C20- and C22-CoAs but its specificity toward methyl-branched C24 substrates is distinct from that toward straight-chain C24 substrates [1]. While ELOVL1 is essential for the production of straight-chain C24 sphingolipids, the presence of a methyl branch at C18 alters the substrate recognition profile, as branched-chain substrates require distinct elongase and processing machinery. The production of C24-CoA by elongation is coordinated with ceramide synthase CERS2 for straight-chain substrates, but branched-chain C24 substrates enter alternative metabolic routes not coupled to CERS2-mediated sphingolipid synthesis [1][2].

ELOVL elongase C24 sphingolipid synthesis Enzyme specificity

Recommended Research Applications for 18-Methyltetracosanoyl-CoA Based on Evidence-Based Differentiation


In Vitro Characterization of hBRCACox (ACOX2) Enzyme Activity in Peroxisomal Disorders

Use 18-Methyltetracosanoyl-CoA as a substrate for assaying branched-chain acyl-CoA oxidase (hBRCACox/ACOX2) activity in peroxisomal fractions or recombinant enzyme systems. This compound is directly relevant to the pathway that is defective in ACOX2 deficiency, a condition characterized by accumulation of branched-chain fatty acids and bile acid intermediates leading to severe neurological impairment [1]. Straight-chain C24-CoAs such as lignoceroyl-CoA are processed by palmitoyl-CoA oxidase (hPALMCox/ACOX1) and will not report on hBRCACox function [1][2].

LC-MS/MS Lipidomics for Odd-Chain and Branched-Chain VLCFA Profiling

Employ 18-Methyltetracosanoyl-CoA as an authentic standard for targeted lipidomics workflows quantifying odd-chain and methyl-branched very long-chain acyl-CoA species. The compound's C25 backbone produces a distinct acylcarnitine derivative (18-methyltetracosanoylcarnitine) that serves as a specific biomarker distinguishable from even-chain C24 acylcarnitines [3]. This application is particularly valuable in studies of peroxisomal β-oxidation defects and dietary branched-chain lipid metabolism.

Structural and Mechanistic Studies of Branched-Chain Acyl-CoA Dehydrogenases (ACAD10/ACAD11)

Utilize 18-Methyltetracosanoyl-CoA in crystallographic and kinetic studies of human ACAD10 and ACAD11, which constitute a distinct class of eukaryotic acyl-CoA dehydrogenases with specificity for extremely long (> C20) and branched-chain substrates [4]. The Pro132-mediated helix unwinding identified in LCAD provides a structural rationale for branched-chain substrate accommodation, and 18-Methyltetracosanoyl-CoA represents a physiologically relevant probe for characterizing this binding cavity architecture [4].

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